(2-Chloropyrimidin-4-yl)methanesulfonyl chloride
Description
(2-Chloropyrimidin-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a methanesulfonyl group at the 4-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its dual reactivity: the sulfonyl chloride group acts as an electrophilic center for nucleophilic substitution, while the chloropyrimidine moiety serves as a versatile scaffold for constructing heterocyclic systems. It is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and biologically active molecules, particularly in coupling reactions to introduce sulfonamide or sulfonate functionalities .
Properties
Molecular Formula |
C5H4Cl2N2O2S |
|---|---|
Molecular Weight |
227.07 g/mol |
IUPAC Name |
(2-chloropyrimidin-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H4Cl2N2O2S/c6-5-8-2-1-4(9-5)3-12(7,10)11/h1-2H,3H2 |
InChI Key |
NUJDVEALJRXURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyrimidin-4-yl)methanesulfonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyrimidin-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Chloropyrimidin-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, including anticancer and antiviral agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (2-Chloropyrimidin-4-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. This reactivity is exploited in various chemical and biological applications to achieve desired modifications and effects .
Comparison with Similar Compounds
Methanesulfonyl Chloride
- Reactivity : Highly reactive toward nucleophiles (e.g., amines, alcohols) due to the electron-withdrawing sulfonyl group. Hydrolyzes rapidly in aqueous NaOH at room temperature .
- Applications : Widely used as a sulfonating agent in drug synthesis (e.g., HIV-1 NNRTIs) .
- Safety : Requires careful handling in fume hoods due to corrosive and lachrymatory properties.
Benzenesulfonyl Chloride
4-Methylsulfonylbenzyl Bromide
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structure : C₆H₅ClN₂O₂ (chloropyrimidine with a carboxylic acid group).
- Reactivity : The chlorine atom at the 2-position facilitates nucleophilic displacement, while the carboxylic acid enables conjugation or salt formation.
- Applications : Building block for pyrimidine-based inhibitors and ligands .
Comparative Analysis Table
Key Research Findings
Reactivity Hierarchy : Sulfonyl chlorides with electron-withdrawing substituents (e.g., pyrimidine in the target compound) exhibit enhanced electrophilicity compared to aliphatic or simple aromatic analogs. This makes them more reactive in nucleophilic substitutions but also more moisture-sensitive .
Synthetic Utility : The chloropyrimidine moiety in this compound allows for regioselective functionalization, a feature absent in benzenesulfonyl or methanesulfonyl derivatives. This is critical in designing kinase inhibitors or antiviral agents .
Notes
- Structural Influence on Reactivity : The electron-deficient pyrimidine ring in this compound enhances the electrophilicity of the sulfonyl chloride group compared to benzenesulfonyl derivatives.
- Safety Protocols : All sulfonyl chlorides demand hydrolysis in basic conditions (e.g., 2.5 M NaOH) under controlled environments to mitigate risks of exothermic reactions .
- Research Gaps: Limited direct toxicity data exist for this compound; extrapolations are based on structural analogs.
Biological Activity
Introduction
(2-Chloropyrimidin-4-yl)methanesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound is characterized by the following chemical structure:
- Molecular Formula: CHClNOS
- Molecular Weight: 222.66 g/mol
The compound features a pyrimidine ring substituted with a chlorine atom and a methanesulfonyl chloride group, which contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The methanesulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of specific enzymes or receptors. This interaction may modulate signaling pathways associated with cancer proliferation, inflammation, and other diseases.
Key Mechanisms Include:
- Covalent Modification: The sulfonyl chloride can react with amines and thiols, leading to the formation of stable sulfonamides.
- Enzyme Inhibition: Potential inhibition of kinases involved in cancer progression and other pathological conditions.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties by inhibiting key oncogenic pathways. A study demonstrated that derivatives of this compound could inhibit the activity of specific kinases involved in cell proliferation and survival.
Case Study: Kinase Inhibition
A recent investigation into the compound's effect on the Menin-MLL interaction revealed that modifications to the pyrimidine ring significantly enhanced its potency as a kinase inhibitor. The compound showed a Ki value of 97 nM against MLL-rearranged leukemia cells, indicating its potential as a therapeutic agent in hematological malignancies .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary assays suggest that it exhibits activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.
Summary of Biological Activities
Detailed Research Findings
- Anticancer Mechanism : The compound was shown to induce apoptosis in cancer cell lines by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals.
- Antimicrobial Testing : In vitro studies using the disc diffusion method revealed significant zones of inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
